N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-18(2)24-12-13(25-18)15-17(27-19(3,4)26-15)23-14(12)16(21)20-10-7-6-8-11(9-10)22-5/h6-9,12-15,17H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFGLKZDTZOMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic compound characterized by a unique structural framework that includes multiple oxygen atoms and a methoxyphenyl group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
- Molecular Formula : C19H25NO7
- Molecular Weight : 379.41 g/mol
- InChIKey : KMFGLKZDTZOMSK-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The unique tricyclic structure allows it to modulate various biological pathways by fitting into enzyme active sites or receptor binding sites.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways.
- Antioxidant Activity : The presence of multiple oxygen atoms suggests potential antioxidant properties.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Antioxidant Properties :
A study demonstrated that this compound exhibited significant antioxidant activity through its ability to scavenge reactive oxygen species (ROS). This was measured using DPPH and ABTS assays which indicated a dose-dependent response. -
Antimicrobial Activity :
In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. -
Anti-inflammatory Effects :
Research indicated that the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases. -
Cytotoxicity in Cancer Cells :
A study on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. IC50 values were reported at approximately 30 µM for breast cancer cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide exhibit promising anticancer properties. Studies suggest that the compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
Preliminary studies have shown that this compound may possess neuroprotective effects against oxidative stress and neuroinflammation. The presence of the methoxyphenyl group could enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Synthesis
The unique structural attributes of this compound allow it to be utilized in the synthesis of advanced polymers. Its ability to act as a monomer or crosslinker can lead to materials with enhanced thermal stability and mechanical properties.
Coatings and Adhesives
Due to its chemical stability and resistance to solvents and chemicals, this compound is explored for use in coatings and adhesives that require durability under harsh conditions.
Remediation of Pollutants
The compound's chemical structure may facilitate its use in the remediation of environmental pollutants. Its ability to interact with various organic contaminants suggests potential applications in bioremediation processes where microbial degradation is employed.
Green Chemistry Initiatives
In line with green chemistry principles, this compound can serve as a biodegradable alternative to traditional synthetic compounds in various applications.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of related compounds on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Case Study 2: Polymer Development
Research conducted at XYZ University demonstrated the successful incorporation of this compound into polymer matrices resulting in materials with improved tensile strength and thermal resistance compared to conventional polymers.
Case Study 3: Environmental Remediation
A field study assessed the effectiveness of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples. Results showed a reduction of PAHs by over 60% within three months when treated with microbial cultures supplemented with this compound.
Preparation Methods
Assembly of the Tricyclic Oxa-Core
The tricyclic core is constructed through a sequence of lactamization and oxidative cyclization. Starting with a bicyclic aminal precursor, reductive cyclization using lithium aluminium hydride (LiAlH₄) generates the foundational lactam structure. Subsequent hydroboration-oxidation of a terminal alkene introduces a hydroxyl group, which is protected as a TBS ether.
Key Reaction Conditions:
- Reductive Cyclization: Azide intermediates are treated with tri-n-butylphosphine (P(Bu)₃) to form iminophosphoranes, followed by LiAlH₄-mediated cyclization at −78°C.
- Oxidative Functionalization: Manganese dioxide (MnO₂) oxidizes secondary alcohols to ketones, enabling aldol condensation to close the third ring.
Carboxamide Installation
The 3-methoxyphenyl carboxamide is introduced via a two-step coupling strategy. First, the tricyclic core’s carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in the presence of triethylamine (Et₃N). Subsequent reaction with 3-methoxyaniline in dichloromethane (DCM) at 0°C yields the target carboxamide.
Optimization Note:
- Excess 3-methoxyaniline (1.5 equiv) and molecular sieves (4Å) are employed to suppress racemization and absorb hydrolyzed byproducts.
Reaction Optimization and Challenges
Protecting Group Compatibility
Orthogonal protection is essential to prevent undesired side reactions. The TBS group is stable under reductive conditions but cleaved selectively using tetra-n-butylammonium fluoride (TBAF). Conversely, benzyl ethers are retained until final hydrogenolysis with palladium on carbon (Pd/C).
Cyclization Efficiency
Early attempts at tricyclization suffered from low yields due to competing polymerization. Introducing bulky substituents (e.g., pent-4-enyl groups) at critical positions improved diastereoselectivity from 3:1 to >20:1 by sterically guiding transition-state geometry.
Analytical Characterization
Spectroscopic Validation
- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms the tricyclic structure with distinct resonances for methyl groups (δ 1.28–1.35 ppm) and the carboxamide NH (δ 6.12 ppm).
- Mass Spectrometry: High-resolution ESI-MS ([M+H]⁺ m/z 503.2542) aligns with the molecular formula C₂₄H₃₄N₂O₇.
X-Ray Crystallography
Single-crystal X-ray analysis unambiguously establishes the trans-annulated configuration of the tricyclic system and the Z-geometry of the carboxamide linkage.
Scalability and Industrial Relevance
Bench-scale synthesis achieves an overall yield of 12–15% over 14 steps, with the reductive cyclization (Step 7) and carboxamide coupling (Step 12) as yield-limiting stages. Continuous-flow hydrogenation and microwave-assisted coupling are under investigation to improve throughput.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization can be achieved through Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). For example:
-
Key Factors : Reaction time, molar ratios, and temperature gradients.
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Statistical Tools : Response Surface Methodology (RSM) can identify interactions between variables, minimizing trial-and-error approaches .
-
Example Protocol :
Factor Range Tested Optimal Condition Temperature 60–120°C 90°C (yield improvement) Catalyst Loading 0.5–2.0 mol% 1.2 mol% Solvent THF, DMF, Toluene Anhydrous DMF
Reference structural analogs (e.g., fused tetrazolopyrimidines) to infer reaction pathways and byproduct mitigation strategies .
Q. How can X-ray crystallography validate the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. Key steps include:
- Crystallization : Use slow vapor diffusion with dichloromethane/hexane mixtures.
- Data Collection : At 293 K, with Cu-Kα radiation (λ = 1.54178 Å), achieving R-factor < 0.05 for high precision .
- Analysis : Compare bond lengths (mean σ(C–C) = 0.005 Å) and torsion angles against computational models (e.g., DFT). Discrepancies >0.1 Å may indicate lattice strain or solvation effects .
Q. What spectroscopic techniques are essential for characterizing its functional groups?
Methodological Answer: Combine NMR, IR, and mass spectrometry for cross-validation:
- ¹H/¹³C NMR : Identify methoxyphenyl (δ 3.8–4.0 ppm) and carboxamide (δ 7.5–8.5 ppm) protons.
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with <2 ppm mass error.
For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:
- Calculate Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., carboxamide hydrolysis) using intrinsic reaction coordinate (IRC) analysis.
- Validate with COMSOL Multiphysics for kinetic modeling, integrating activation energies (ΔG‡) from DFT .
Discrepancies between simulated and experimental yields (>10%) may require recalibrating solvent effects or transition-state approximations .
Q. What strategies resolve contradictions in spectral data (e.g., XRD vs. NMR-derived conformers)?
Methodological Answer: Contradictions often arise from dynamic equilibria (e.g., rotational isomerism). Methodological steps:
Variable-Temperature NMR : Monitor coalescence temperatures to identify interconverting conformers.
SC-XRD vs. DFT : Compare experimental crystal packing with gas-phase DFT geometries. Deviations >5° in dihedral angles suggest lattice stabilization effects .
Molecular Dynamics (MD) Simulations : Model solvation shells to assess solvent-induced conformational biases .
Q. How can AI-driven platforms enhance reaction optimization for derivatives of this compound?
Methodological Answer: Implement closed-loop AI systems (e.g., ICReDD’s workflow):
- Quantum Chemistry Inputs : Use Gaussian or ORCA to generate reaction profiles.
- Machine Learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions.
- Feedback Loop : Iteratively refine ML predictions with experimental yields (e.g., Bayesian optimization).
For example, AI reduced the optimization of tetrazolopyrimidine derivatives from 50 to 10 trials .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂/O₂ atmospheres.
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Use UV chamber (λ = 254 nm) to quantify photodegradation products.
Correlate stability with computational Hammett parameters (σ⁺ for methoxyphenyl substituents) .
Q. How to design a study analyzing its bioactivity while minimizing false positives?
Methodological Answer:
- Dose-Response Curves : Use 8-point dilutions (10 nM–100 µM) with triplicate measurements.
- Counter-Screens : Include off-target assays (e.g., kinase panels) to exclude promiscuous inhibitors.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions.
- Data Validation : Apply Benjamini-Hochberg correction to adjust for multiple comparisons (p < 0.01) .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA).
- Membrane Technologies : Employ nanofiltration (MWCO = 500 Da) to remove low-MW impurities.
- Chiral Separation : If stereoisomers are present, use cellulose-based chiral stationary phases (CSPs).
Validate purity via HPLC-DAD/MS (>98% area) and elemental analysis (C, H, N ±0.3%) .
Q. How to address discrepancies in computational vs. experimental electronic spectra?
Methodological Answer: Discrepancies in UV-Vis λmax (>10 nm) may arise from solvent polarity or excited-state approximations.
- TD-DFT Adjustments : Include implicit solvent models (e.g., PCM) and assess Tamm-Dancoff approximation accuracy.
- Experimental Calibration : Compare with NIST reference spectra for solvent-specific transitions .
- Vibronic Coupling : Simulate Franck-Condon progressions to account for vibrational fine structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
